molecular formula C7H14ClNO B2680843 (3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride CAS No. 2307731-43-5

(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride

Cat. No.: B2680843
CAS No.: 2307731-43-5
M. Wt: 163.65
InChI Key: NRQVPZMFWAJLTA-ZJLYAJKPSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives has been a subject of many pharmacological studies over the last hundred years . An example of a synthesis method for a related compound, 3,4-dihydro-2H-pyrroles, involves the hydrogenation and cyclization of nitro ketones . The reaction has a broad scope and the key to the general hydrogenation/cyclization reaction is a highly active, selective, and reusable nickel catalyst .


Molecular Structure Analysis

The molecular structure of pyrrole derivatives, such as “(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride”, is likely to be complex. Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene . Unlike furan and thiophene, it has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D .


Physical And Chemical Properties Analysis

Pyrrole has a nutty odor and is weakly basic, with a conjugate acid pKa of -3.8 . The most thermodynamically stable pyrrolium cation (C4H6N+) is formed by protonation at the 2 position . Pyrrole is very much less basic than secondary amines but much more acidic .

Scientific Research Applications

Synthesis and Conformational Analysis

  • Three Lactone Fused Perhydroisoxazolo[2,3-a]pyridines: A Conformational Study : This research discusses the conformational study of three lactone-fused perhydroisoxazolo[2,3-a]pyridines, which might provide insight into the structural analysis relevant to (3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole derivatives. The study focuses on the cis and trans fusion of the perhydroisoxazolo[2,3-a]pyridine substructure and the conformation of the piperidine and lactone rings, which could be analogous to understanding the structural properties of related compounds (Alvarez-Larena et al., 1995).

Novel Synthesis Methods

  • A Convenient and Highly Stereoselective Method for Synthesis of Octahydropyrano[3,2-b]pyrrole Derivatives : This study introduces a method for synthesizing octahydropyrano[3,2-b]pyrrole derivatives through a double reductive amination from pyranose derivatives, which might be related to the synthesis or applications of (3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole; hydrochloride in creating novel fused N-heterobicyclic compounds (Ma et al., 2013).

Application in Chemical Sensing

  • Pyreno[2,1-b]pyrrole and Bis(pyreno[2,1-b]pyrrole) as Selective Chemosensors of Fluoride Ion : Although not directly related to the specified compound, this research indicates the potential application of pyrrole derivatives in developing selective chemosensors for fluoride ions. It suggests that compounds with pyrrole units might be explored for sensing applications due to their selective interaction with specific ions (Lin et al., 2007).

Advanced Materials and Drug Synthesis

  • A Sustainable Catalytic Pyrrole Synthesis : This study presents a sustainable method for synthesizing pyrroles from secondary alcohols and amino alcohols, which are deoxygenated and linked via C–N and C–C bonds. This approach, involving the elimination of hydrogen gas, highlights the potential for using renewable resources in synthesizing compounds that may include pyrrole structures similar to the compound of interest (Michlik & Kempe, 2013).

Properties

IUPAC Name

(3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-9-5-7-4-8-3-6(1)7;/h6-8H,1-5H2;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQVPZMFWAJLTA-ZJLYAJKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]2[C@H]1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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